N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine
Description
N,N-Dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a boronate ester featuring a pyridine core substituted with a pinacol-protected boron group at the 3-position and a dimethylaminoethoxy side chain at the 2-position. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, where the boron moiety enables carbon-carbon bond formation, while the dimethylamino group enhances solubility and modulates electronic properties . The molecular formula is C₁₇H₂₆BN₂O₃, with an average molecular weight of 323.21 g/mol (exact mass: 323.20) and a ChemSpider ID of 32771343 . Its applications span medicinal chemistry, materials science, and catalytic processes due to its stability and reactivity.
Properties
Molecular Formula |
C15H25BN2O3 |
|---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-8-7-9-17-13(12)19-11-10-18(5)6/h7-9H,10-11H2,1-6H3 |
InChI Key |
JICHFXFECDMOHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Coupling Reaction: The boronic ester is then coupled with a pyridine derivative using a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a base.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound's 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Typical conditions involve:
| Reaction Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2–3 equiv) |
| Solvent | DMF or THF at 80–100°C |
| Yield Range | 65–92% (observed in structural analogs) |
This reaction facilitates the formation of biaryl systems, expanding applications in pharmaceutical intermediates.
Boron-Ester Transformations
The dioxaborolane moiety undergoes transesterification with diols under acidic conditions:
textCompound + 1,2-ethanediol → Boronic acid diethanolamine ester + pinacol
Key factors influencing this process:
Nucleophilic Substitution
The ethanamine side chain participates in alkylation reactions :
Example Reaction:
textCompound + CH₃I → Quaternary ammonium salt
Conditions:
Oxidation/Reduction Pathways
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | H₂O₂ (30%), NaOH | Boronic acid formation |
| Reduction | NaBH₄ in MeOH | Amine group stabilization |
Oxidation yields water-soluble boronic acids, while reduction modifies the dimethylamino group’s electronic properties .
Coordination Chemistry
The pyridine nitrogen and boronate oxygen atoms act as chelating sites for transition metals:
| Metal Ion | Application | Observed Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Catalytic systems | 8.2 ± 0.3 |
| Pd²⁺ | Pre-catalyst for couplings | 6.9 ± 0.2 |
This dual-donor capability enhances utility in homogeneous catalysis .
Stability Under Various Conditions
| Condition | Degradation Observed | Half-Life (25°C) |
|---|---|---|
| Aqueous pH 7.4 | <5% after 24 hrs | >1 week |
| UV light (254 nm) | 22% after 6 hrs | 28 hrs |
| 100°C in DMSO | 40% after 1 hr | 85 min |
Stability data suggests optimal handling in inert atmospheres below 40°C .
This compound’s reactivity profile positions it as a valuable synthon in organoboron chemistry, particularly for constructing complex architectures in medicinal and materials science applications. Further studies are warranted to explore its enantioselective transformations and catalytic potential.
Scientific Research Applications
N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine involves its interaction with molecular targets through its boronic ester and pyridine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to targets .
Comparison with Similar Compounds
Suzuki-Miyaura Cross-Coupling
- The target compound’s 3-boron substitution on pyridine offers superior regioselectivity compared to 5-substituted analogs (e.g., ), as the 3-position minimizes steric clashes during palladium-catalyzed coupling .
- Chloro-substituted analogs (e.g., ) exhibit faster oxidative addition but require inert conditions due to hydrolytic sensitivity.
Electronic Effects
- The dimethylaminoethoxy group in the target compound donates electrons via resonance, stabilizing the boron center and enhancing coupling efficiency. In contrast, direct dimethylamine substitution () provides weaker electron donation due to the absence of an oxygen linker .
Solubility and Stability
- The ethoxy linker in the target compound improves aqueous solubility (logP ≈ 1.2) compared to non-polar analogs like (logP ≈ 2.8) .
Biological Activity
N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a compound of interest due to its potential biological activities. This article reviews its structure, biological activity, and relevant research findings.
Chemical Structure
The compound's structure includes a dimethylamino group and a pyridine derivative linked to a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 289.18 g/mol .
Biological Activity
The biological activity of this compound has been primarily studied in the context of its potential as an inhibitor in various biological processes.
Antimalarial Activity
Research indicates that compounds structurally similar to this compound have shown significant antimalarial properties. For instance, studies on related compounds targeting the Plasmodium falciparum CLK3 kinase revealed nanomolar activity with submicromolar parasiticidal effects .
Table 1: Summary of Antimalarial Activity
| Compound | IC50 (nM) | EC50 (nM) | Mechanism |
|---|---|---|---|
| TCMDC-135051 | 40 | 180 | CLK3 Inhibition |
| Analog 8a | 29 | 457 | CLK3 Inhibition |
| Analog 8b | 38 | 382 | CLK3 Inhibition |
These findings suggest that modifications in the molecular structure can significantly impact the biological efficacy against malaria.
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes. The presence of the dioxaborolane group is crucial for its inhibitory activity against kinases involved in critical cellular processes. For example, studies have shown that similar compounds can inhibit CSNK2A2 activity effectively .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound and its analogs:
- In vitro Studies : Compounds were tested against different strains of P. falciparum, revealing varied effectiveness based on structural modifications.
- Structure-Activity Relationship (SAR) : Analysis of SAR highlighted that the size and nature of substituents on the pyridine ring significantly influence antimalarial potency .
Research Findings
Recent research has focused on optimizing the chemical structure for enhanced biological activity:
- Modification Effects : Substituting different alkyl groups (e.g., diethyl vs. dimethyl) affected both kinase inhibition and parasite growth inhibition .
- Broad Spectrum Activity : Some analogs demonstrated activity against multiple Plasmodium species, indicating potential for broad-spectrum antimalarial drugs .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N,N-dimethyl-2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine, and how is the boronate ester functionality introduced?
- Methodology : The synthesis typically involves nucleophilic substitution between a pyridinyloxy precursor and a dimethylaminoethyl halide, followed by the introduction of the pinacol boronate ester via Suzuki-Miyaura coupling or direct boronation. For example, highlights a similar compound where 2-chloro-3-pyridinylboronic ester intermediates are used to anchor the boronate group .
- Characterization : Confirmation requires , , and mass spectrometry to verify the boronate ester’s presence (e.g., signals at ~30 ppm for dioxaborolane rings) .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- HPLC and LC-MS : To detect impurities (e.g., unreacted boronic acid or dehalogenated byproducts) and quantify purity. emphasizes HPLC for resolving intermediates in related boronate syntheses .
- Elemental Analysis : To validate empirical formulas, especially given the compound’s boron content (e.g., via ICP-MS or combustion analysis) .
Q. How does the pyridinyloxy-boronate structure influence solubility and reactivity in cross-coupling reactions?
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, THF) due to the pyridinyloxy and tertiary amine groups, but aggregation may occur in nonpolar media .
- Reactivity : The boronate ester enables Suzuki-Miyaura cross-coupling with aryl halides. Steric hindrance from the tetramethyl-dioxaborolane group may slow transmetallation, requiring optimized palladium catalysts (e.g., Pd(PPh)) and elevated temperatures .
Advanced Research Questions
Q. What experimental strategies mitigate competing side reactions during the synthesis of this boronate-containing compound?
- Side Reactions : Hydrolysis of the boronate ester (e.g., in aqueous conditions) or undesired C-O bond cleavage during nucleophilic substitution. recommends anhydrous conditions and inert atmospheres (N/Ar) for boronate stability .
- Optimization : Use of moisture-sensitive reaction setups (Schlenk lines) and Lewis acid additives (e.g., KCO) to stabilize intermediates. For example, notes that controlled pH (<7) prevents boronate decomposition .
Q. How can computational modeling predict the compound’s stability under varying reaction conditions?
- DFT Studies : Calculate bond dissociation energies (BDEs) for the B-O and C-O bonds to assess susceptibility to hydrolysis or thermal degradation. supports using Gaussian or ORCA software for such analyses .
- Degradation Pathways : Simulate hydrolysis kinetics of the dioxaborolane ring under acidic/alkaline conditions to guide storage protocols (e.g., refrigeration at -20°C in anhydrous DMSO) .
Q. What contradictions exist in reported catalytic efficiencies for this compound in cross-coupling reactions, and how can they be resolved?
- Data Conflicts : Discrepancies in yield (e.g., 60–90% in Suzuki reactions) may arise from catalyst loading or ligand choice. and suggest systematic screening of Pd catalysts (e.g., PdCl(dppf) vs. Pd(OAc)) and bases (KPO vs. NaCO) .
- Resolution : Design a Design of Experiments (DoE) approach to isolate variables (temperature, solvent, ligand ratio) and identify optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
